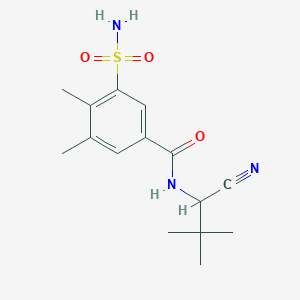

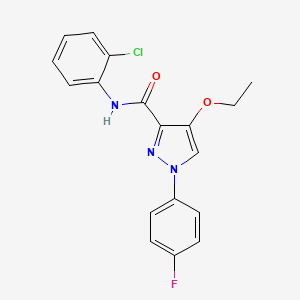

![molecular formula C24H21N5O2 B2957323 3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-33-4](/img/structure/B2957323.png)

3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a phenyl group, a p-tolyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tolyl group, for example, is a type of aryl group related to toluene and can exist in three structural isomers .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The tolyl group, for example, is known to be an excellent leaving group in nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis and Chemical Properties

Research into mesoionic purinone analogs, such as the synthesis and properties of imidazo[1,2-c]pyrimidine-2,7-diones, reveals methodologies that might be applicable to the synthesis of 3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These analogs exhibit tautomeric forms and undergo hydrolytic ring-opening reactions, indicative of their chemical reactivity and potential for further functionalization (Coburn & Taylor, 1982).

Biological Activities

- Serotonin Transporter Activity : Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been evaluated for their affinity to the serotonin transporter, suggesting a potential for psychiatric or neurological applications. The dissociation constant and acid-base properties of these compounds have been studied, highlighting the intricate relationship between chemical structure and biological function (Zagórska et al., 2011).

- Adenosine Receptor Antagonism : Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibit potent and selective antagonism towards the A3 adenosine receptor, a target of interest for anti-inflammatory and anticancer therapies. This suggests the potential utility of such compounds in the development of new therapeutic agents (Baraldi et al., 2005).

Properties

IUPAC Name |

4-methyl-6-(4-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c1-4-14-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-8-6-5-7-9-17)29(23)18-12-10-16(2)11-13-18/h4-13,15H,1,14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUDYFQFXPPNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

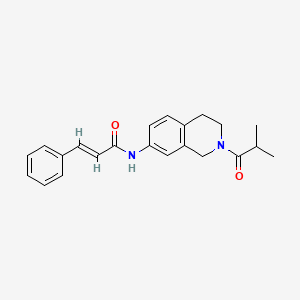

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

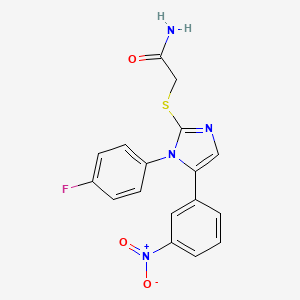

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

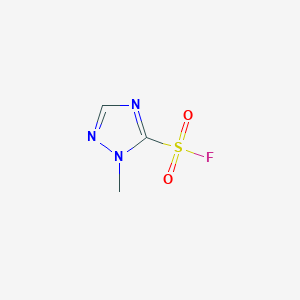

![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)